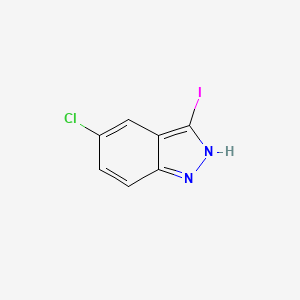

5-chloro-3-iodo-1H-indazole

Description

The exact mass of the compound 5-chloro-3-iodo-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-chloro-3-iodo-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-3-iodo-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFBQBOZEDHSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625164 | |

| Record name | 5-Chloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351456-45-6 | |

| Record name | 5-Chloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Halogenated Indazoles

An In-depth Technical Guide to the Synthesis of 5-chloro-3-iodo-1H-indazole

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide range of biological targets.[3] Specifically, halogenated indazoles such as 5-chloro-3-iodo-1H-indazole are highly valued as versatile intermediates in drug development. The distinct electronic properties and positional reactivity of the chloro and iodo substituents enable selective functionalization through modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful platform for building molecular complexity and exploring structure-activity relationships (SAR).[4][5] This guide provides a detailed examination of the experimental synthesis of 5-chloro-3-iodo-1H-indazole, focusing on the well-established and reliable Sandmeyer reaction, while also considering alternative synthetic strategies.

Synthetic Strategy: The Sandmeyer Reaction of 5-chloro-1H-indazol-3-amine

The most robust and widely applicable method for introducing an iodine atom at the C3 position of an indazole ring, especially when starting from an amino precursor, is the Sandmeyer reaction.[6][7] This classic transformation involves two key stages: the diazotization of a primary aromatic amine followed by the substitution of the resulting diazonium group with a nucleophile.[8][9]

Mechanistic Rationale

The synthesis of 5-chloro-3-iodo-1H-indazole from 5-chloro-1H-indazol-3-amine is a textbook example of this process, valued for its high efficiency and predictability.

-

Diazotization: The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[10][11] The primary amine on the 5-chloro-1H-indazol-3-amine molecule then attacks the electrophilic nitrosonium ion (NO⁺) generated from the nitrous acid.[12] A series of proton transfers and the elimination of a water molecule yield a stable aryl diazonium salt.[13] This reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate, which is prone to decomposition and loss of N₂ gas at higher temperatures.[11]

-

Iodide Substitution: The resulting diazonium salt is then treated with a source of iodide, typically potassium iodide (KI). The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[6] The substitution is initiated by a one-electron transfer, forming an aryl radical with the loss of nitrogen gas, which is a thermodynamically favorable process.[6][7] This aryl radical then reacts with an iodide ion to form the final 5-chloro-3-iodo-1H-indazole product. Unlike chlorination or bromination Sandmeyer reactions, iodination does not typically require a copper(I) catalyst, as iodide itself is a sufficiently strong reducing agent to initiate the radical process.[8]

Recommended Experimental Protocol

This protocol details the synthesis of 5-chloro-3-iodo-1H-indazole from 5-chloro-1H-indazol-3-amine via the Sandmeyer reaction.

Workflow Visualization

Caption: Workflow for the Sandmeyer synthesis of 5-chloro-3-iodo-1H-indazole.

Quantitative Data

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 5-chloro-1H-indazol-3-amine | 167.59 | 5.00 g | 1.0 |

| Concentrated HCl (~37%) | 36.46 | 15 mL | ~6.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 2.28 g | 1.1 |

| Potassium Iodide (KI) | 166.00 | 7.42 g | 1.5 |

| Deionized Water | 18.02 | ~100 mL | - |

| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |

| 10% Sodium Thiosulfate (aq) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Step-by-Step Methodology

Part 1: Diazotization

-

To a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 5-chloro-1H-indazol-3-amine (5.00 g, 29.8 mmol).

-

Add deionized water (40 mL) followed by the slow, careful addition of concentrated hydrochloric acid (15 mL) while stirring. The mixture may warm slightly.

-

Cool the resulting slurry to 0–5 °C in an ice-salt bath. It is critical to maintain this temperature range for the stability of the diazonium salt.[11]

-

In a separate beaker, dissolve sodium nitrite (2.28 g, 32.8 mmol) in deionized water (20 mL).

-

Add the sodium nitrite solution dropwise to the cold indazole slurry over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. A clear, yellowish solution of the diazonium salt should form.

-

Stir the reaction mixture for an additional 20 minutes at 0–5 °C to ensure complete diazotization.

Part 2: Iodination and Product Isolation

-

In a 500 mL beaker, dissolve potassium iodide (7.42 g, 44.7 mmol) in deionized water (40 mL).

-

Slowly, and in portions, add the cold diazonium salt solution from Part 1 to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion. A dark solid will precipitate.

-

Extract the reaction mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution (2 x 30 mL) to remove residual iodine, followed by a wash with brine (1 x 30 mL).[14]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford 5-chloro-3-iodo-1H-indazole as a solid.

Alternative Synthetic Route: Direct C3-Iodination

An alternative approach is the direct electrophilic iodination of 5-chloro-1H-indazole at the C3 position.[4] This method avoids the use of a diazonium intermediate but requires the C3 position to be unsubstituted.

Mechanistic Rationale: The C3 position of the indazole ring is electron-rich and susceptible to electrophilic attack. The reaction is typically performed under basic conditions. A base, such as potassium hydroxide (KOH), deprotonates the indazole at the N1 position, increasing the electron density of the heterocyclic ring system and enhancing its reactivity towards electrophiles like molecular iodine (I₂).[4][15]

Brief Protocol:

-

Dissolve 5-chloro-1H-indazole in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Add a strong base, such as powdered potassium hydroxide.[15]

-

Add a solution of iodine in DMF dropwise to the mixture.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is then quenched with water and an aqueous solution of sodium thiosulfate, and the product is isolated by filtration or extraction.

Comparison of Routes: While seemingly simpler, direct iodination can sometimes suffer from lower yields or the formation of di-iodinated byproducts. The Sandmeyer reaction is often more reliable and higher-yielding, making it the preferred method in many synthetic campaigns.

Safety Considerations

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed to use them in a cold aqueous solution, which is standard and safe practice. Never attempt to isolate the diazonium salt intermediate.

-

Acids and Bases: Concentrated hydrochloric acid and potassium hydroxide are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Reagents: Iodine is harmful and can cause stains. Sodium nitrite is an oxidizer and is toxic if ingested. Handle all chemicals in a well-ventilated fume hood.

Conclusion

The synthesis of 5-chloro-3-iodo-1H-indazole is a critical process for the development of novel pharmaceuticals. The Sandmeyer reaction, proceeding from 5-chloro-1H-indazol-3-amine, represents a highly effective and dependable method. A thorough understanding of the underlying reaction mechanism—from diazotization to radical substitution—is essential for optimizing reaction conditions and ensuring a safe, high-yield procedure. The detailed protocol provided herein serves as a comprehensive guide for researchers, enabling the reliable production of this key synthetic intermediate for applications in medicinal chemistry and drug discovery.

References

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. Available at: [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

- Sandmeyer reaction. (n.d.). Wikipedia.

-

MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 5036. Available at: [Link]

- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.

-

GeeksforGeeks. (2024). Sandmeyer Reaction. Available at: [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved January 6, 2026, from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved January 6, 2026, from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Available at: [Link]

-

MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 10. Diazotisation [organic-chemistry.org]

- 11. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Characterization of 5-chloro-3-iodo-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectral data for the heterocyclic compound 5-chloro-3-iodo-1H-indazole (CAS Number: 351456-45-6). While complete, publicly available experimental spectra for this specific molecule are not readily accessible, this document, authored from the perspective of a Senior Application Scientist, offers a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the fundamental principles of spectroscopy and supported by data from closely related indazole analogs found in the scientific literature.

The indazole core is a significant scaffold in medicinal chemistry, and a thorough understanding of its spectroscopic properties is crucial for unambiguous structure elucidation and the development of new chemical entities.[1] This guide is designed to be a practical resource for researchers working with this and similar molecules.

Molecular Structure and Numbering

The foundational step in spectral analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms.

Caption: A generalized workflow for acquiring NMR spectra of heterocyclic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 5-chloro-3-iodo-1H-indazole, the IR spectrum is expected to be characterized by vibrations of the N-H bond, C-H bonds, and the aromatic ring system.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3300 | N-H stretch | Medium, broad |

| 3000 - 3100 | Aromatic C-H stretch | Medium to weak |

| 1600 - 1620 | C=N stretch | Medium |

| 1450 - 1580 | Aromatic C=C stretches | Medium to strong |

| ~800 - 850 | C-Cl stretch | Strong |

| ~500 - 600 | C-I stretch | Medium |

Causality behind Predictions: The N-H stretching vibration in indazoles typically appears as a broad band due to hydrogen bonding. [2]The aromatic C=C stretching vibrations will likely appear as a series of bands in the 1450-1620 cm⁻¹ region. The C-Cl and C-I stretching vibrations are expected in the fingerprint region at lower wavenumbers.

Experimental Protocol for Solid-State IR Spectroscopy (Thin Film Method)

-

Sample Preparation: Dissolve a small amount (a few milligrams) of 5-chloro-3-iodo-1H-indazole in a volatile solvent like dichloromethane or acetone.

-

Film Casting: Place a drop of the solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr). [3]3. Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate. [3]4. Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Data Analysis: Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 5-chloro-3-iodo-1H-indazole, a soft ionization technique like Electrospray Ionization (ESI) is suitable.

Predicted Mass Spectrum Data

-

Molecular Formula: C₇H₄ClIN₂

-

Monoisotopic Mass: 277.91 g/mol

-

Expected Molecular Ion Peak (M+H)⁺: m/z 278.92

The mass spectrum will also show a characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an (M+H+2)⁺ peak with about one-third the intensity of the (M+H)⁺ peak.

Potential Fragmentation Pathway

Caption: A plausible fragmentation pathway for 5-chloro-3-iodo-1H-indazole in ESI-MS.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µM) in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation. [4]2. Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump. [4]3. Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Desolvation: Use a heated capillary and a counter-current of nitrogen gas to evaporate the solvent from the droplets, leading to the formation of gas-phase ions. [5]5. Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and mass spectral data for 5-chloro-3-iodo-1H-indazole. By understanding these expected spectral characteristics and following the outlined experimental protocols, researchers can confidently identify and characterize this and related indazole derivatives. The provided insights into the causality behind the spectral features aim to empower scientists in their drug discovery and development endeavors.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Schalley, C. A. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 91(1), 2-24. [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link]

-

ASTM International. (2021). E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Infinita Lab. (n.d.). Infrared Spectroscopy Testing | ASTM E1252 & E168. Retrieved from [Link]

-

Wikipedia. (2024). Electrospray ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Rossini, A. J., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 22(15), 5945-5949. [Link]

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.

-

INDOFINE Chemical Company, Inc. (n.d.). 5-CHLORO-3-IODO-1H-INDAZOLE | 351456-45-6. Retrieved from [Link]

-

American Chemical Society. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(2), 482-485. [Link]

-

PubChem. (n.d.). 1H-Indazole, 5-chloro-. Retrieved from [Link]

-

Gaikwad, D. D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(9), 1039-1065. [Link]

Sources

The Strategic Intermediate: A Technical Guide to 5-Chloro-3-iodo-1H-indazole for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutics demands a sophisticated understanding of key molecular scaffolds and the strategic intermediates used to access them. Among these, the indazole core has emerged as a "privileged scaffold," forming the structural basis of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2] This guide provides an in-depth technical overview of 5-chloro-3-iodo-1H-indazole , a highly versatile and strategic intermediate for the synthesis of complex indazole-based compounds. We will delve into its chemical properties, molecular structure, a robust synthesis protocol, and its critical applications in drug development, with a focus on enabling researchers, scientists, and drug development professionals to leverage this powerful building block.

Physicochemical Properties and Structural Elucidation

5-Chloro-3-iodo-1H-indazole is a halogenated derivative of the parent 1H-indazole. The strategic placement of a chloro group on the benzene ring and an iodo group at the 3-position of the pyrazole ring imparts unique reactivity and physicochemical properties that are highly advantageous for synthetic diversification.

Core Chemical Properties

A summary of the key chemical properties of 5-chloro-3-iodo-1H-indazole is presented in the table below. While comprehensive experimental data for this specific molecule is not extensively published, the provided information is based on data from commercial suppliers and predictive models, alongside comparative data from closely related analogues.

| Property | Value | Source/Comment |

| CAS Number | 351456-45-6 | [3][4][5] |

| Molecular Formula | C₇H₄ClIN₂ | [3][4] |

| Molecular Weight | 278.48 g/mol | [3] |

| Appearance | Off-white solid | [4] |

| Purity | ≥ 98% (HPLC) | [4] |

| Melting Point | Not available. For comparison, 5-chloro-3-phenyl-1H-indazole has a melting point of 109-112 °C.[6] | |

| Boiling Point | Not available. | |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred from general solubility of similar heterocyclic compounds. |

Molecular Structure

The molecular structure of 5-chloro-3-iodo-1H-indazole consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The chlorine atom is substituted at the 5-position of the benzene ring, and the iodine atom is at the 3-position of the pyrazole ring. This arrangement is crucial for its utility in synthesis, as the C-I bond is significantly more reactive than the C-Cl bond in common cross-coupling reactions.

Caption: Molecular structure of 5-chloro-3-iodo-1H-indazole.

Spectral Data Analysis

While specific spectral data for 5-chloro-3-iodo-1H-indazole is not publicly available, we can predict the key features based on the analysis of related structures. Commercial suppliers indicate that NMR, HPLC, and LC-MS data are available upon request.[7]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene ring will appear as doublets or doublets of doublets, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and iodo substituents. The N-H proton of the indazole ring is expected to appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the carbon atoms of the indazole core. The carbon atom bearing the iodine (C3) will be significantly shifted upfield due to the heavy atom effect. The carbon atom attached to the chlorine (C5) will also show a characteristic chemical shift.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 278.48. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Synthesis of 5-Chloro-3-iodo-1H-indazole

The synthesis of 5-chloro-3-iodo-1H-indazole can be efficiently achieved from the commercially available starting material, 5-chloro-1H-indazole. The key transformation is the regioselective iodination at the C3 position of the indazole ring. This reaction typically proceeds via an electrophilic substitution mechanism under basic conditions.[8]

Experimental Protocol: Iodination of 5-Chloro-1H-indazole

This protocol is a robust and scalable method for the synthesis of 5-chloro-3-iodo-1H-indazole.

Materials:

-

5-Chloro-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-1H-indazole (1.0 equivalent) in anhydrous DMF.

-

Base Addition: To the solution, add potassium hydroxide (2.0 equivalents) and stir until it is fully dissolved.

-

Iodination: In a separate flask, prepare a solution of iodine (1.5 equivalents) in DMF. Add this iodine solution dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-chloro-3-iodo-1H-indazole as a solid.

Causality Behind Experimental Choices:

-

Base (KOH): The use of a strong base like KOH is crucial to deprotonate the N-H of the indazole, which activates the ring system towards electrophilic substitution at the C3 position.

-

Solvent (DMF): DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and promotes the reaction rate.

-

Iodine (I₂): Iodine serves as the electrophile in this reaction.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Caption: Workflow for the synthesis of 5-chloro-3-iodo-1H-indazole.

Applications in Drug Discovery and Development

The true value of 5-chloro-3-iodo-1H-indazole lies in its role as a versatile building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitors.[1][9] The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential functionalization of the indazole scaffold.

A Strategic Handle for Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C3 position is significantly more reactive towards oxidative addition with palladium(0) catalysts than the carbon-chlorine bond at the C5 position.[10] This reactivity difference enables a wide range of palladium-catalyzed cross-coupling reactions to be performed selectively at the C3 position, including:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters, introducing aryl or heteroaryl moieties. This is a cornerstone reaction for building molecular complexity in kinase inhibitors.[11][12]

-

Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes, providing access to alkynyl-substituted indazoles.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide variety of amines, allowing for the introduction of diverse amine functionalities that can engage in crucial hydrogen bonding interactions within protein active sites.

Caption: Key cross-coupling reactions utilizing 5-chloro-3-iodo-1H-indazole.

Role in Kinase Inhibitor Scaffolding

The indazole moiety is a well-established pharmacophore that can mimic the purine core of ATP, enabling it to bind effectively to the hinge region of many protein kinases. By using 5-chloro-3-iodo-1H-indazole, medicinal chemists can systematically explore the chemical space around the core indazole scaffold. The substituent introduced at the C3 position can be designed to interact with the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity. The chloro group at the C5 position can also be further functionalized in subsequent synthetic steps, providing an additional point for diversification.

Conclusion

5-Chloro-3-iodo-1H-indazole is a high-value, strategic intermediate that empowers the synthesis of a diverse array of complex indazole derivatives. Its well-defined reactivity profile, particularly the selective reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the design and discovery of next-generation therapeutics.

References

- PubChem. (n.d.). 1H-Indazole, 5-chloro-. National Center for Biotechnology Information.

- BLD Pharm. (n.d.). 351456-45-6|5-Chloro-3-iodo-1H-indazole.

- ChemicalBook. (n.d.). 5-Iodo-1H-indazole synthesis.

- Chemrio. (n.d.). 1H-Indazole,5-chloro-3-iodo.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Chemical Synthesis Database. (2025). 5-chloro-3-(chloromethyl)-1H-indazole.

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- INDOFINE Chemical Company, Inc. (n.d.). 5-CHLORO-3-IODO-1H-INDAZOLE | 351456-45-6.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions.

- Park, A., Jeong, K.-S., Lee, H., & Kim, H. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications.

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

- Chem-Impex. (n.d.). 5-Chloro-3-iodo-1H-indazole.

- Sigma-Aldrich. (n.d.). 5-Chloro-3-iodo-1H-indazole | 351456-45-6.

- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.

- BenchChem. (n.d.). Why are 5-Iodo-1H-indazole compounds so popular in the field of medicine and chemistry?.

- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- RSC Publishing. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Xi'an Jiaotong University. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 5-CHLORO-3-IODO-1H-INDAZOLE | 351456-45-6 | INDOFINE Chemical Company [indofinechemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Chloro-3-iodo-1H-indazole | 351456-45-6 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. 351456-45-6|5-Chloro-3-iodo-1H-indazole|BLD Pharm [bldpharm.com]

- 8. soc.chim.it [soc.chim.it]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 12. mdpi.com [mdpi.com]

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Substituted Indazoles for Researchers, Scientists, and Drug Development Professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for versatile substitution patterns, leading to a diverse array of biological activities.[1][4] This technical guide provides a comprehensive overview of the significant pharmacological applications of substituted indazoles, with a focus on their anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antiviral properties. We will delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed experimental protocols for the synthesis and biological evaluation of these promising therapeutic agents. This document is intended to serve as a valuable resource for researchers and drug development professionals actively engaged in the pursuit of novel therapeutics.

Introduction: The Versatility of the Indazole Core

Indazoles are nitrogen-containing heterocyclic compounds that exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] While rarely occurring in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, anti-HIV, and neuroprotective effects.[1][5][6][7] This versatility has propelled the indazole scaffold to the forefront of drug discovery, with several FDA-approved drugs, such as the anticancer agents Pazopanib, Axitinib, and Entrectinib, featuring this core structure.[1][8]

The strategic placement of various substituents on the indazole ring system allows for the fine-tuning of physicochemical properties and biological targets. This guide will explore the key therapeutic areas where substituted indazoles have made a significant impact.

Anticancer Activity: Targeting the Hallmarks of Cancer

Substituted indazoles have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including sustained proliferative signaling, angiogenesis, and evasion of apoptosis.[8][9]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases.[5][10] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Overactivity of specific kinases is a common driver of cancer.

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[11] Several indazole-based compounds have been developed as potent VEGFR-2 inhibitors.[11][12] For example, Pazopanib is a multi-kinase inhibitor that targets VEGFR, PDGFR, and c-Kit.[8] The design of these inhibitors often involves the indazole core acting as a hinge-binding motif in the ATP-binding pocket of the kinase.

A logical workflow for the development of indazole-based kinase inhibitors is depicted below:

Caption: Workflow for developing indazole-based kinase inhibitors.

Beyond VEGFR, substituted indazoles have been shown to inhibit a range of other kinases implicated in cancer, including:

-

Fibroblast Growth Factor Receptors (FGFRs): Deregulation of FGFR signaling is associated with various cancers.[1][13][14]

-

Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in non-small cell lung cancer.[1]

-

Aurora Kinases: These are essential for cell division, and their inhibition can lead to mitotic catastrophe in cancer cells.[5][15]

-

Cyclin-Dependent Kinases (CDKs): CDKs regulate the cell cycle, and their inhibitors can induce cell cycle arrest.[4]

Structure-Activity Relationship (SAR) Insights

SAR studies have been instrumental in optimizing the potency and selectivity of indazole-based anticancer agents.[16][17] Key findings include:

-

Substitution at N1 and N2: The nature of the substituent at the N1 or N2 position of the indazole ring significantly influences kinase binding and overall activity.

-

Substitution on the Benzene Ring: Modifications to the benzene portion of the indazole core can enhance interactions with the hydrophobic regions of the kinase active site.

-

Groups at C3: The C3 position is often a key point for introducing side chains that can form critical hydrogen bonds with the kinase hinge region.

Non-Kinase Anticancer Mechanisms

While kinase inhibition is a dominant mechanism, some indazole derivatives exhibit anticancer activity through other pathways. For instance, certain compounds have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[9][18] They can also increase reactive oxygen species (ROS) levels, leading to oxidative stress and cell death.[9][18]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Substituted indazoles have emerged as promising anti-inflammatory agents by targeting key components of the inflammatory response.[19][20]

Mechanism of Action: COX Inhibition and Cytokine Suppression

The anti-inflammatory effects of indazole derivatives are often attributed to their ability to:

-

Inhibit Cyclooxygenase (COX) Enzymes: Specifically, the inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins, is a common mechanism.[19]

-

Suppress Pro-inflammatory Cytokines: Indazoles can reduce the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[19][21]

-

Scavenge Free Radicals: Some derivatives also exhibit antioxidant properties, which can mitigate inflammation-induced oxidative stress.[19]

The signaling pathway for indazole-mediated anti-inflammatory action is illustrated below:

Caption: Indazole's role in the inflammatory cascade.

Representative In Vitro and In Vivo Models

The anti-inflammatory potential of indazole derivatives is typically evaluated using a combination of in vitro and in vivo models:

-

In Vitro COX Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes, providing an IC50 value.

-

In Vivo Carrageenan-Induced Paw Edema Model: This is a standard acute inflammation model in rodents where the reduction in paw swelling after compound administration is measured.[19][20]

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial and antiviral agents. Substituted indazoles have shown promise in this area, exhibiting activity against a range of bacteria, fungi, and viruses.[22][23][24][25]

Antibacterial and Antifungal Activity

Indazole derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[23][24][25] The exact mechanisms of action are still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Antiviral Activity

Recent studies have highlighted the potential of indazole-containing compounds as antiviral agents.[26][27][28] For example, certain derivatives have shown potent activity against influenza A and B viruses by targeting the PA-PB1 protein-protein interaction, which is crucial for viral replication.[26] Other indazole-based compounds have been investigated as inhibitors of HIV reverse transcriptase.[28]

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss. Some substituted indazoles have demonstrated neuroprotective effects, suggesting their potential as therapeutic agents for these debilitating conditions.[6][29][30][31]

Mechanism of Action

The neuroprotective properties of indazoles are often linked to their ability to:

-

Inhibit Monoamine Oxidase (MAO): MAO inhibitors can increase the levels of neurotransmitters in the brain and are used in the treatment of Parkinson's disease.[6]

-

Modulate Kinase Signaling: Inhibition of kinases such as Leucine-Rich Repeat Kinase 2 (LRRK2) and Glycogen Synthase Kinase 3 (GSK3) is being explored as a therapeutic strategy for neurodegenerative disorders.[29]

-

Exhibit Antioxidant Effects: By reducing oxidative stress, indazole derivatives can protect neurons from damage.[32]

Experimental Protocols

General Synthesis of Substituted Indazoles

A common method for the synthesis of 1H-indazoles involves the cyclization of o-toluidine derivatives. The following is a representative protocol:

-

Acylation: React the substituted o-toluidine with an acylating agent (e.g., acetic anhydride) to form the corresponding acetanilide.

-

Nitrosation: Treat the acetanilide with a nitrosating agent (e.g., sodium nitrite in acidic conditions) to introduce a nitroso group.

-

Cyclization: Heat the N-nitroso-acetanilide to induce intramolecular cyclization, forming the indazole ring.

-

Purification: Purify the resulting indazole derivative using column chromatography or recrystallization.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of indazole compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the indazole compounds for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

Table 1: Anticancer Activity of Selected Indazole Derivatives

| Compound | Target(s) | Cancer Cell Line | IC50 (nM) | Reference |

| Pazopanib | VEGFR, PDGFR, c-Kit | Various | - | [8] |

| Axitinib | VEGFR | Various | - | [8] |

| Entrectinib | TRK, ROS1, ALK | Various | 12 | [1] |

| Compound 109 | EGFR | H1975 | 5.3 | [1] |

| Compound 114 | CDK8/19 | - | 2.3/2.6 | [4] |

Table 2: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Indazole | COX-2 Inhibition | 23.42 | [19] |

| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [19] |

| 6-Nitroindazole | COX-2 Inhibition | 15.65 | [19] |

Conclusion and Future Perspectives

The indazole scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutic agents across a wide range of diseases. The extensive research into substituted indazoles has yielded several clinically successful drugs and a pipeline of promising candidates. Future efforts in this field will likely focus on:

-

Improving Selectivity: Designing more selective inhibitors to minimize off-target effects and improve safety profiles.

-

Exploring Novel Mechanisms: Investigating new biological targets and mechanisms of action for indazole derivatives.

-

Developing Drug Combinations: Evaluating the synergistic effects of indazole-based drugs with other therapeutic agents.

The continued exploration of the chemical space around the indazole nucleus, guided by a deeper understanding of its structure-activity relationships and biological targets, holds immense promise for the future of drug discovery.

References

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 2-Substituted indazoles. Synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 24. gdcplkd.ac.in [gdcplkd.ac.in]

- 25. Antimicrobial activity of substituted azoles and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Indazolyl-substituted piperidin-4-yl-aminopyrimidines as HIV-1 NNRTIs: Design, synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benthamscience.com [benthamscience.com]

- 30. eurekaselect.com [eurekaselect.com]

- 31. Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 34. longdom.org [longdom.org]

- 35. caribjscitech.com [caribjscitech.com]

- 36. mdpi.com [mdpi.com]

- 37. researchgate.net [researchgate.net]

- 38. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 40. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

- 42. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 43. researchgate.net [researchgate.net]

- 44. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-chloro-3-iodo-1H-indazole in Organic Solvents

Introduction

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The chemical structure of 5-chloro-3-iodo-1H-indazole, featuring a polar indazole core, a moderately electron-withdrawing chlorine atom, and a large, polarizable iodine atom, results in a molecule with a complex interplay of properties that dictate its solubility.[4][5]

Key Molecular Characteristics:

-

Polarity and Hydrogen Bonding: The indazole ring contains two nitrogen atoms, one of which (N-H) can act as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor. This allows for interactions with polar and protic solvents.

-

Dipole Moment: The presence of electronegative chlorine and iodine atoms creates a significant dipole moment in the molecule, enhancing its interaction with polar solvents.

-

Van der Waals Forces: The aromatic rings and the large iodine atom contribute to London dispersion forces, which are crucial for solubility in nonpolar solvents.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound is a significant barrier to dissolution. Strong intermolecular interactions in the solid state, such as hydrogen bonding and pi-pi stacking, can lead to lower solubility.

The interplay of these factors means that 5-chloro-3-iodo-1H-indazole is expected to exhibit moderate to good solubility in polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds. Its solubility in nonpolar solvents is likely to be lower, and its solubility in protic solvents will depend on the balance between hydrogen bonding and the disruption of the solvent's own hydrogen-bonding network.

Predictive Assessment of Solubility in Common Organic Solvents

Based on the physicochemical properties of 5-chloro-3-iodo-1H-indazole, a qualitative prediction of its solubility in various classes of organic solvents can be made.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone | High | Strong dipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors favor the dissolution of the polar indazole. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, facilitating interaction with the indazole ring. However, the energy required to disrupt the solvent's hydrogen bonding network may slightly limit solubility compared to polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. Solubility is driven by dipole-dipole and dispersion forces. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are weakly polar and can interact through dipole-dipole and dispersion forces. Solubility will depend on the balance of these interactions. |

| Hydrocarbons | Hexane, Toluene | Low | As nonpolar solvents, their interaction with the polar 5-chloro-3-iodo-1H-indazole will be limited to weak van der Waals forces, resulting in poor solubility. |

Experimental Determination of Solubility

Accurate determination of solubility requires experimental measurement. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol outlines the steps for determining the solubility of 5-chloro-3-iodo-1H-indazole in a chosen organic solvent.

Materials:

-

5-chloro-3-iodo-1H-indazole (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 5-chloro-3-iodo-1H-indazole to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker within a thermostatically controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. The system is considered at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed in the thermostatically controlled environment for at least 24 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vial to expedite the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of 5-chloro-3-iodo-1H-indazole.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

-

-

Calculation:

-

Calculate the solubility of 5-chloro-3-iodo-1H-indazole in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Workflow for determining the equilibrium solubility of 5-chloro-3-iodo-1H-indazole.

Molecular Interactions Influencing Solubility

The dissolution of 5-chloro-3-iodo-1H-indazole in an organic solvent is an energetically driven process involving the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Diagram of Molecular Interactions in Solution

Caption: Energetic contributions to the dissolution process.

Conclusion

The solubility of 5-chloro-3-iodo-1H-indazole in organic solvents is a critical characteristic for its effective use in research and development. While quantitative data is not widely published, an understanding of its physicochemical properties allows for reasoned predictions of its solubility behavior. For precise applications, the experimental determination of solubility is essential. The provided shake-flask protocol offers a robust and reliable method for obtaining accurate solubility data, enabling researchers to optimize their experimental conditions and advance their scientific objectives.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation.

- 5-CHLORO-3-IODO-1H-INDAZOLE | 351456-45-6 - INDOFINE Chemical Company, Inc.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.

- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.

- Method Development & Method Validation for Solubility and Dissolution Curves.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.

- 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader.

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH.

- Novel Substituted Indazoles towards Potential Antimicrobial Agents - Oriental Journal of Chemistry.

- 5-Chloro-3-iodo-1H-indazole | 351456-45-6 - J&K Scientific.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem.

Sources

- 1. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 698-26-0: 5-Chloro-1H-indazole | CymitQuimica [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-Chloro-3-iodo-1H-indazole (CAS 351456-45-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-iodo-1H-indazole (CAS 351456-45-6), a key heterocyclic building block in modern medicinal chemistry. While this compound itself does not possess significant reported biological activity, its true value lies in its utility as a versatile synthetic intermediate. The strategic placement of the chloro and iodo substituents on the indazole core allows for regioselective functionalization, making it a valuable precursor for the synthesis of a diverse range of biologically active molecules, including kinase inhibitors and potential epigenetic modulators. This guide will delve into its chemical and physical properties, safety and handling, and, most importantly, its synthetic applications with detailed, field-proven experimental protocols.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, serves as a bioisostere for indole and purine systems, enabling it to interact with a wide array of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2] The ability to readily functionalize the indazole core is paramount in drug discovery, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. 5-Chloro-3-iodo-1H-indazole is a prime example of a strategically designed intermediate that facilitates such molecular explorations.

Physicochemical Properties

5-Chloro-3-iodo-1H-indazole is a solid at room temperature with the molecular formula C₇H₄ClIN₂.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 351456-45-6 | [3] |

| Molecular Formula | C₇H₄ClIN₂ | [3] |

| Molecular Weight | 278.48 g/mol | [3] |

| Appearance | Off-white solid | |

| Boiling Point | 391.47 °C at 760 mmHg | [3] |

| Density | 2.157 g/cm³ | [3] |

| Flash Point | 190.55 °C | [3] |

| Solubility | While quantitative data is not readily available, it is soluble in organic solvents such as Dimethylformamide (DMF) and Dioxane, as inferred from its use in synthetic protocols. Empirical determination of solubility in specific solvent systems is recommended. | [3][4] |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed. |

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Chloro-3-iodo-1H-indazole. It is classified as harmful if swallowed and may cause skin and eye irritation. Always consult the latest Safety Data Sheet (SDS) before use.

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Synthetic Utility and Experimental Protocols

The primary utility of 5-Chloro-3-iodo-1H-indazole lies in its role as a versatile building block for more complex molecules. The iodine atom at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at this position, which is crucial for exploring the structure-activity relationships (SAR) of novel indazole-based compounds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the context of 5-Chloro-3-iodo-1H-indazole, this reaction is ideal for introducing aryl or heteroaryl moieties at the 3-position.[4][5]

Conceptual Workflow for Suzuki-Miyaura Coupling:

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

synthesis of 3-iodo-1H-indazole derivatives

An In-Depth Technical Guide to the Synthesis of 3-Iodo-1H-Indazole Derivatives

Authored by a Senior Application Scientist

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including potent kinase inhibitors used in oncology.[1][2] The introduction of an iodine atom at the C-3 position creates a versatile synthetic handle, unlocking a vast chemical space for further functionalization through metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3] This guide provides a comprehensive overview of the principal synthetic strategies for preparing 3-iodo-1H-indazole derivatives, grounded in mechanistic principles and field-proven protocols. We will explore the predominant method of direct electrophilic iodination and discuss alternative routes, offering researchers and drug development professionals the foundational knowledge to design and execute robust synthetic plans.

The Strategic Importance of the C-3 Iodo Group

The utility of 3-iodo-1H-indazoles stems from the reactivity of the carbon-iodine bond. Iodine's large atomic radius and the bond's relative weakness make it an excellent leaving group in various transition-metal-catalyzed reactions. This allows for the precise and efficient introduction of diverse substituents—aryl, heteroaryl, alkyl, and alkynyl groups—at a late stage of a synthetic sequence. This modularity is invaluable in drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For example, the synthesis of the VEGFR-2 inhibitor Axitinib and various polo-like kinase 4 inhibitors has utilized 3-iodoindazole intermediates.[4]

Primary Synthetic Route: Direct Electrophilic Iodination of the Indazole Core

The most common and direct method for synthesizing 3-iodo-1H-indazoles is the electrophilic iodination of a pre-existing indazole ring. The indazole nucleus is inherently electron-rich, but the C-3 position is particularly susceptible to electrophilic attack, especially under basic conditions.

Mechanistic Rationale: Activating the Indazole Ring

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key to achieving high regioselectivity at the C-3 position lies in the deprotonation of the N-1 proton.

Causality Behind Experimental Choices:

-

Base: A strong base, such as potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or potassium tert-butoxide, is crucial.[4] It deprotonates the N-1 position of the indazole ring, forming a resonance-stabilized indazolide anion. This anion significantly increases the electron density of the heterocyclic ring, making it highly activated towards electrophilic attack.

-

Electrophile: Molecular iodine (I₂) is a common and effective iodinating agent.[5] N-Iodosuccinimide (NIS) is a milder and often more convenient alternative, particularly when dealing with sensitive substrates, as it can reduce the formation of side products.[4][6]

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred.[4] They effectively solubilize the indazolide salt and the iodinating agent without interfering with the reaction mechanism.

Comparative Protocols for Direct Iodination

The choice of reagents can be tailored to the specific indazole substrate. Below is a summary of common conditions.

| Starting Material | Iodinating Agent | Base | Solvent | Temp. | Yield | Reference |

| 1H-Indazole | I₂ (2.0 eq) | KOH (4.0 eq) | DMF | RT | Good | [5] |

| 6-Bromo-1H-indazole | I₂ (1.5 eq) | KOH (2.0 eq) | DMF | RT | 71% | [7][8] |

| 5-Nitroindazole | I₂ | K₂CO₃ | DMF | RT | Good | [4][9] |

| 5-Bromo-1H-indazole | NIS (1.1 eq) | KOH | CH₂Cl₂ | RT | Good | [4] |

| 6-Bromoindazole | I₂ | K₂CO₃ | DMF | RT | Good | [4] |

Detailed Experimental Protocol: Synthesis of 6-Bromo-3-iodo-1H-indazole

This protocol is adapted from established literature procedures and serves as a reliable template.[7][8]

Materials:

-

6-Bromo-1H-indazole (10 mmol, 1.0 equiv.)

-

Potassium hydroxide (KOH) (20 mmol, 2.0 equiv.)

-

Iodine (I₂) (15 mmol, 1.5 equiv.)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous Potassium carbonate (K₂CO₃) solution

-

Deionized Water

Procedure:

-

To a solution of 6-bromo-1H-indazole (10 mmol) in DMF, add powdered KOH (20 mmol). Stir the mixture at room temperature for 15 minutes.

-

In a separate flask, prepare a solution of I₂ (15 mmol) in DMF (8 mL).

-

Add the iodine solution dropwise to the indazole mixture over 20-30 minutes. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 3 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into a beaker containing a stirred solution of aqueous Na₂S₂O₃ and K₂CO₃. This quenches excess iodine and neutralizes the mixture.

-

A white or off-white solid should precipitate. Stir for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water to remove inorganic salts.

-

Dry the solid under vacuum to yield 6-bromo-3-iodo-1H-indazole.[7][8]

Self-Validation and Troubleshooting:

-

Side Products: The primary potential side products are other regioisomers (e.g., 5-iodo, 7-iodo) or di-iodinated products.[6] Using stoichiometric amounts of the iodinating agent and maintaining a moderate temperature helps minimize these.

-

Purification: If the precipitated product is not sufficiently pure, it can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by silica gel column chromatography.

Alternative Route: The Sandmeyer Reaction

For substrates where direct iodination is problematic or for accessing specific substitution patterns, the Sandmeyer reaction offers a powerful alternative.[10] This method involves the diazotization of a 3-amino-1H-indazole derivative, followed by displacement of the resulting diazonium salt with an iodide source.[11][12]

Mechanistic Overview

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[13] It provides a reliable method for converting an aromatic amino group into a halide.

Causality Behind Experimental Choices:

-

Diazotization: The amine is treated with a diazotizing agent, typically sodium nitrite (NaNO₂), in the presence of a strong, non-nucleophilic acid (e.g., H₂SO₄) at low temperatures (0-5 °C).[14] The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Iodide Source: Potassium iodide (KI) is the most common source of iodide for the displacement step.[11] Unlike chlorination or bromination, the iodination step of a Sandmeyer reaction does not typically require a copper(I) catalyst.[12]

General Experimental Workflow

The following workflow outlines the key steps for a Sandmeyer iodination.

Conclusion

The is a cornerstone for the development of novel indazole-based therapeutics. The direct C-3 iodination of the indazole ring under basic conditions stands out as the most efficient and widely used method, with well-established protocols using either molecular iodine or N-iodosuccinimide. For specific applications or challenging substrates, the Sandmeyer reaction provides a robust alternative starting from 3-aminoindazoles. A thorough understanding of the underlying mechanisms and the rationale behind the chosen reaction conditions empowers researchers to optimize these transformations, troubleshoot potential issues, and successfully generate the key intermediates required for advancing drug discovery programs.

References

- Benchchem. (n.d.). Synthesis of 4-Iodo-3-methyl-1H-indazole - Technical Support.

- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- J. Org. Chem. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.

- Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal.

- ChemicalBook. (n.d.). 3-iodo-1-(phenylmethyl)-1H-indazole synthesis.

- Benchchem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- Benchchem. (n.d.). Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole - Technical Support.

- RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- NIH. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center.

- MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.

- Benchchem. (n.d.). 3-Iodo-6-(trifluoromethyl)-1H-indazole.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Benchchem. (n.d.). 3-Iodo-1H-indazol-7-amine.

- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- NIH. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- J&K Scientific LLC. (2025). Sandmeyer Reaction.

- PubMed Central. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Benchchem. (2025). discovery and history of 4-Iodo-3-methyl-1H-indazole.